4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid
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Overview
Description
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid is a versatile chemical compound with a unique structure that enables it to be utilized in various scientific research applications. This compound is known for its potential use in drug discovery and the synthesis of novel compounds.
Preparation Methods
The synthesis of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves several steps, including the formation of the quinazolinone core and the introduction of the benzoic acid moiety. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic Acid can be compared with other similar compounds, such as indole derivatives and other quinazolinone-based compounds. These compounds share some structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity .
Properties
CAS No. |
422526-89-4 |
---|---|
Molecular Formula |
C15H9FN2O3S |
Molecular Weight |
316.31 |
IUPAC Name |
4-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C15H9FN2O3S/c16-9-3-6-12-11(7-9)13(19)18(15(22)17-12)10-4-1-8(2-5-10)14(20)21/h1-7H,(H,17,22)(H,20,21) |
InChI Key |
KZECOOQQDDXYAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C=CC(=C3)F)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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